molecular formula C12H5NO5 B1203843 4-Nitro-1,8-naphthalic anhydride CAS No. 6642-29-1

4-Nitro-1,8-naphthalic anhydride

Cat. No. B1203843
CAS RN: 6642-29-1
M. Wt: 243.17 g/mol
InChI Key: LKOZHLXUWUBRDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitro-1,8-naphthalic anhydride and its derivatives can be achieved through various methods, including ultrasound-assisted synthesis in aqueous media. This method, described by Rouhani et al. (2014), involves irradiating this compound and related amines at 35 KHz in a sonic bath, which results in higher yields and faster reaction times compared to traditional reflux methods (Rouhani, Gharanjig, & Nezhad, 2014).

Molecular Structure Analysis

The molecular structure of this compound allows for the formation of complex molecules. For instance, derivatives have been synthesized with potential applications in DNA-binding and photocleavage, showcasing the compound's adaptability for specialized functions (Elmes et al., 2020).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of derivatives with unique properties. For example, Kollár et al. (2005) studied the transient absorption spectra of derivatives, highlighting the triplet route of deactivation and the impact of substitutions on the molecular structure's reactivity and stability (Kollár et al., 2005).

Physical Properties Analysis

The physical properties of this compound derivatives, such as photostability and fluorescence quantum yield, are influenced by the presence of amino groups. Grabtchev et al. (1997) synthesized derivatives that demonstrated good photostability and, in cases with primary or secondary amino groups, exhibited high fluorescence quantum yields (Grabtchev, Konstantinov, Guittonneau, & Meallier, 1997).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards different functional groups, enable the synthesis of a wide range of compounds. Oshchepkov et al. (2017) developed procedures for synthesizing thia- and azacrown ether-containing 4-nitro-1,8-naphthalimides, showcasing the flexibility of this compound as a precursor for complex molecules (Oshchepkov, Oshchepkov, Arkhipova, Panchenko, & Fedorova, 2017).

Mechanism of Action

Target of Action

4-Nitro-1,8-naphthalic anhydride is primarily used as a precursor in the synthesis of N-phenyl-amino-1,8-naphthalimide . This derivative is a fluorescent chemosensor that can detect nitro-antibiotics at ppb level .

Mode of Action

The compound undergoes a series of chemical reactions to interact with its targets. It starts with the reaction of 1,8-naphthalic acid with sodium nitrite to form 1,8-naphthalic anhydride nitrite . This nitrite then undergoes a nitration reaction to form this compound nitrite . Finally, this nitrite is converted to this compound through an anhydride reaction .

Biochemical Pathways

Its derivative, n-phenyl-amino-1,8-naphthalimide, is known to interact with nitro-antibiotics, indicating a potential role in antibiotic detection and resistance pathways .

Pharmacokinetics

It’s known that the compound has a melting point of 226-229 °c (lit) and a boiling point of 5099±330 °C (Predicted) . These properties may influence its bioavailability and stability in the body.

Result of Action

The primary result of the action of this compound is the production of N-phenyl-amino-1,8-naphthalimide, a fluorescent chemosensor . This chemosensor can detect nitro-antibiotics at ppb level, making it a valuable tool in the field of biomedical research .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is known to decompose at high temperatures, producing toxic gases . Therefore, it should be handled and stored in a cool, well-ventilated area away from heat sources . Additionally, it should be kept away from oxidizing agents and flammable substances due to its reactivity .

Biochemical Analysis

Biochemical Properties

4-Nitro-1,8-naphthalic anhydride plays a crucial role in biochemical reactions, particularly in the synthesis of fluorescent chemosensors and shape memory polymers . It interacts with enzymes such as nitrogen reductase, which is used for noninvasive hypoxia imaging in cancer detection . Additionally, it serves as a precursor for synthesizing N-phenyl-amino-1,8-naphthalimide-based fluorescent chemosensors that detect nitro-antibiotics at ppb levels . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is widely used in cellular imaging due to its fluorescent properties . The compound influences cell function by acting as a fluorochrome substrate for nitrogen reductase, which is crucial for hypoxia imaging in cancer cells . This interaction affects cell signaling pathways and gene expression, making it a valuable tool in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s ability to undergo photo-induced electron transfer from carboxylate to the naphthalimide derivative generates radical anion species, which play a role in its biochemical activity . These interactions lead to changes in gene expression and cellular metabolism, further elucidating its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions but can degrade at high temperatures, producing toxic oxides . Long-term studies have shown that it maintains its fluorescent properties and continues to be effective in cellular imaging applications . Its stability and degradation must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in imaging and biochemical applications without causing significant toxicity . At high doses, it can cause adverse effects, including respiratory irritation and skin sensitization . These findings underscore the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its role as a fluorescent chemosensor . The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites for effective imaging and biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its effectiveness in cellular imaging and other biochemical applications.

properties

IUPAC Name

8-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5NO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZHLXUWUBRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216641
Record name 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione
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Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

6642-29-1
Record name 4-Nitro-1,8-naphthalic anhydride
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Record name 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione
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Record name 4-Nitro-1,8-naphthalic anhydride
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Record name 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 4-Nitro-1,8-naphthalic anhydride is mainly utilized as a versatile building block in organic synthesis. Its reactivity allows for the creation of various derivatives, particularly fluorescent dyes [, ], with potential applications in textiles [, ] and as biological probes [, ].

A: The presence of the nitro group at the 4-position of the naphthalic anhydride structure is crucial for its reactivity. This electron-withdrawing group makes the molecule susceptible to nucleophilic aromatic substitution reactions [, ]. This allows for the replacement of the nitro group with various nucleophiles, leading to a diverse range of derivatives with tailored properties.

A: One well-documented reaction is the substitution of the nitro group by thiols like 1-butanethiol []. This reaction proceeds through a nucleophilic aromatic substitution mechanism where the thiol acts as the nucleophile, attacking the electron-deficient carbon bearing the nitro group. This results in the displacement of the nitro group and formation of a thioether derivative.

A: The reduction of the nitro group in this compound is of particular interest for several reasons. First, it can lead to the formation of fluorescent hydroxylamine and amine derivatives [, ]. These derivatives show potential as biological probes for studying hypoxic cells [, ]. Secondly, the reduction process itself is studied for its biotransformation potential using various biological systems, including enzymes from bacteria [] and extracts from fruits and vegetables [].

A: Yes, research has identified nitroreductases, like the one found in Streptomyces mirabilis DUT001 [], capable of reducing this compound. This particular enzyme displays broad substrate specificity, reducing other nitro compounds and flavins, highlighting its potential in bioremediation and biocatalysis.

A: The choice of reducing agent can significantly influence the reduction pathway and the final product. For example, grape extracts favor the formation of hydroxylamines, while onion extracts predominantly yield amines []. This selectivity is crucial for tailoring the properties of the resulting derivatives for specific applications.

ANone: Various analytical techniques are crucial for characterizing this compound and its transformation products. These include:

  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) [, ], Fourier-Transform Infrared Spectroscopy (FTIR) [, ], UV-Vis spectroscopy [, , ], and fluorescence spectroscopy [, ] are essential for structural elucidation and studying optical properties.
  • Chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [, ] is used to separate, identify, and quantify this compound and its metabolites in complex mixtures.
  • Thermal analysis: Differential Scanning Calorimetry (DSC) [, ] and Thermogravimetric Analysis (TGA) [] provide information about the thermal properties of these compounds, including melting point, decomposition temperature, and thermal stability.

A: While this compound itself hasn't been extensively studied for its environmental impact, its classification as a nitro-polycyclic aromatic compound raises concerns. These compounds are considered potential environmental pollutants due to their persistence and potential toxicity []. Research on its biodegradation pathways and potential for bioremediation using microorganisms or plant extracts [, ] is crucial for developing sustainable solutions.

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